molecular formula C28H26Cl2N6O4 B12685265 N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] CAS No. 40366-31-2

N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]

Cat. No.: B12685265
CAS No.: 40366-31-2
M. Wt: 581.4 g/mol
InChI Key: PWDKCWAYHGWCOJ-UHFFFAOYSA-N
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Description

N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, which are known for their vibrant colors and applications in dye chemistry. The compound’s structure includes a phenylenebis core, which is linked to two 4-chloro-O-tolyl groups through azo linkages, and further connected to 3-oxobutyramide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] typically involves a multi-step process. The initial step often includes the diazotization of 4-chloro-O-toluidine, followed by coupling with 1,4-phenylenediamine. The resulting intermediate is then reacted with acetoacetic acid derivatives to form the final product. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a biological stain due to its vibrant color.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of high-performance pigments and coatings.

Mechanism of Action

The mechanism of action of N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] involves its interaction with molecular targets through its azo and amide groups. The azo groups can undergo redox reactions, while the amide groups can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide] is unique due to its combination of azo and amide groups, which confer distinct chemical reactivity and a wide range of applications in various fields.

Properties

CAS No.

40366-31-2

Molecular Formula

C28H26Cl2N6O4

Molecular Weight

581.4 g/mol

IUPAC Name

2-[(4-chloro-2-methylphenyl)diazenyl]-N-[4-[[2-[(4-chloro-2-methylphenyl)diazenyl]-3-oxobutanoyl]amino]phenyl]-3-oxobutanamide

InChI

InChI=1S/C28H26Cl2N6O4/c1-15-13-19(29)5-11-23(15)33-35-25(17(3)37)27(39)31-21-7-9-22(10-8-21)32-28(40)26(18(4)38)36-34-24-12-6-20(30)14-16(24)2/h5-14,25-26H,1-4H3,(H,31,39)(H,32,40)

InChI Key

PWDKCWAYHGWCOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=NC(C(=O)C)C(=O)NC2=CC=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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